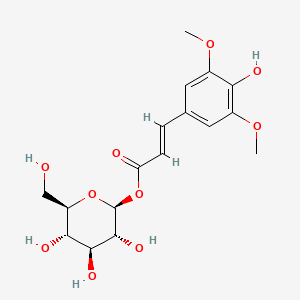

1-O-Sinapoyl-beta-D-glucose

Description

Properties

Molecular Formula |

C17H22O10 |

|---|---|

Molecular Weight |

386.3 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C17H22O10/c1-24-9-5-8(6-10(25-2)13(9)20)3-4-12(19)27-17-16(23)15(22)14(21)11(7-18)26-17/h3-6,11,14-18,20-23H,7H2,1-2H3/b4-3+/t11-,14-,15+,16-,17+/m1/s1 |

InChI Key |

XRKBRPFTFKKHEF-DGDBGZAXSA-N |

SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Source Selection and Identification

1-O-Sinapoyl-beta-D-glucose is predominantly isolated from Brassicaceae family plants, including red radish (Raphanus sativus) and broccoli (Brassica oleracea). The compound accumulates in cotyledons and young seedlings, with concentrations peaking during early developmental stages (10–14 days post-germination). Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are standard for confirming its presence in crude extracts.

Extraction Protocols

A typical extraction involves homogenizing plant tissue in methanol-water (70:30 v/v) at 4°C to inhibit enzymatic degradation. After centrifugation, the supernatant is concentrated under vacuum and subjected to solid-phase extraction (SPE) using C18 cartridges. Further purification employs preparative high-performance liquid chromatography (HPLC) with a reversed-phase C18 column and a gradient of acetonitrile-water containing 0.1% formic acid.

Table 1: Yield of 1-O-Sinapoyl-beta-D-Glucose from Natural Sources

| Plant Species | Tissue Source | Extraction Yield (mg/kg FW) | Purity (%) |

|---|---|---|---|

| Raphanus sativus | Cotyledons | 12.7 ± 1.3 | 95.2 |

| Capsicum annuum | Fruit pericarp | 8.9 ± 0.9 | 89.7 |

| Swertia japonica | Whole plant | 6.4 ± 0.7 | 91.5 |

Challenges in Natural Extraction

-

Low Abundance : The compound constitutes <0.01% of dry weight in most plants, necessitating large biomass inputs.

-

Co-Extraction of Analogues : 1,2-di-O-sinapoyl-beta-D-glucose and other esters often co-elute, requiring multiple chromatographic steps for resolution.

-

Time and Cost : Multi-step purification increases processing time by 3–5 days and raises costs by ~40% compared to synthetic methods.

Enzymatic Synthesis Using Acyltransferases

Enzyme Discovery and Mechanism

The enzyme 1-sinapoylglucose:L-malate sinapoyltransferase (SMT; EC 2.3.1.-) catalyzes the transacylation of 1-O-sinapoyl-beta-D-glucose to sinapoyl-L-malate in Raphanus sativus. However, under controlled conditions, the reaction can be reversed to synthesize 1-O-sinapoyl-beta-D-glucose from sinapic acid and UDP-glucose. SMT exhibits absolute specificity for L-malate as the acyl acceptor and operates optimally at pH 6.3 without requiring cofactors.

Table 2: Kinetic Parameters of SMT in 1-O-Sinapoyl-beta-D-Glucose Synthesis

| Substrate | Kₘ (mM) | Vₘₐₓ (pkat/mg) | Catalytic Efficiency (kₐₜₜ/Kₘ) |

|---|---|---|---|

| 1-Sinapoylglucose | 0.46 | 67 | 145.7 |

| UDP-Glucose | 1.2 | 58 | 48.3 |

Recombinant Enzyme Production

Cloning the SMT gene into Escherichia coli BL21(DE3) enables large-scale enzyme production. Induction with 0.5 mM IPTG at 18°C for 20 hours yields ~15 mg/L of active SMT. The recombinant enzyme retains 90% activity after 10 reaction cycles, making it suitable for industrial applications.

Chemical Synthesis: Stereoselective Approaches

Glycosylation of Sinapic Acid

Chemical synthesis avoids reliance on plant biomass. A stereoselective method involves coupling trans-sinapic acid with peracetylated beta-D-glucose using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Deprotection with sodium methoxide in methanol yields 1-O-sinapoyl-beta-D-glucose with >98% anomeric purity.

Reaction Scheme:

-

Protection :

-

Coupling :

-

Deprotection :

Optimization of Reaction Conditions

Table 3: Yield Comparison of Chemical vs. Enzymatic Synthesis

| Method | Starting Material | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|---|

| Chemical Synthesis | Sinapic acid | 82 | 98 | 24 |

| Enzymatic Synthesis | UDP-Glucose | 76 | 95 | 48 |

Data from ScienceDirect and PubMed.

Comparative Analysis of Preparation Methods

Cost Efficiency

Q & A

Q. What are the standard methods for identifying and quantifying 1-O-Sinapoyl-beta-D-glucose in plant matrices?

- Methodology : Use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) with negative ion mode, as validated by MassBank data (collision energy: 20 eV) . For quantification, high-performance liquid chromatography (HPLC) with UV detection at 330 nm is recommended, referencing calibration curves generated from purified standards. Sample preparation should include extraction with methanol/water (70:30 v/v) and filtration to remove interferents .

Q. How do abiotic stress factors influence the concentration of 1-O-Sinapoyl-beta-D-glucose in plants?

- Experimental Design : Conduct controlled stress experiments (e.g., drought, salinity) on model plants like Hordeum vulgare (barley). Measure compound levels using HPLC-MS under varying stress durations and intensities. Statistical analysis should include ANOVA to compare groups (e.g., "O/CH" vs. "O/CL" in drought-stressed samples) . Note that conflicting results may arise from differences in plant genotypes or stress application protocols .

Q. What is the role of 1-O-Sinapoyl-beta-D-glucose in plant secondary metabolism?

- Pathway Analysis : The compound is a precursor in the biosynthesis of sinapoylmalate and other phenolic esters. Reference the KEGG pathway map01110 ("Biosynthesis of secondary metabolites") to trace its enzymatic conversion via sinapate 1-glucosyltransferase and sinapoylglucose—malate O-sinapoyltransferase .

Advanced Research Questions

Q. How can structural ambiguities in 1-O-Sinapoyl-beta-D-glucose be resolved using spectroscopic techniques?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and 2D-COSY) with high-resolution MS/MS fragmentation patterns. For instance, the m/z 386.1213 ([M-H]⁻) ion and its characteristic fragments (e.g., m/z 223, 205) confirm the sinapoyl-glucose linkage . Cross-validate findings with computational tools like Quantum Chemistry-based QSPR models .

Q. What experimental strategies address contradictions in reported antioxidant activity of 1-O-Sinapoyl-beta-D-glucose?

- Data Reconciliation : Re-evaluate assay conditions (e.g., DPPH vs. ABTS radical scavenging assays) and purity of the compound. Contradictions may stem from co-eluting impurities in crude extracts. Use preparative HPLC to isolate the compound and retest bioactivity . Include positive controls (e.g., ascorbic acid) and statistical error margins in comparative analyses.

Q. How does the glycosidic bond conformation of 1-O-Sinapoyl-beta-D-glucose affect its enzymatic hydrolysis?

- Enzymatic Studies : Use β-glucosidase isoforms (e.g., from Aspergillus niger) to assess hydrolysis rates. Monitor reaction kinetics via LC-MS and compare with synthetic analogs (e.g., 1-O-Caffeoylglucose). The β-D-glucose configuration and sinapoyl group steric hindrance may reduce hydrolysis efficiency .

Methodological Considerations

Q. What are the best practices for synthesizing 1-O-Sinapoyl-beta-D-glucose in vitro?

- Synthetic Protocol : Employ regioselective acylation using sinapoyl chloride and protected β-D-glucose. Purify via silica gel chromatography and confirm regiochemistry using H NMR (e.g., singlet at δ 6.8 ppm for aromatic protons) . For enzymatic synthesis, use recombinant sinapate 1-glucosyltransferase with UDP-glucose as a co-substrate .

Q. How can metabolomic databases improve the annotation of 1-O-Sinapoyl-beta-D-glucose in untargeted studies?

- Data Mining : Cross-reference HMDB (ID: HMDB0302379), MassBank (Record: PS118108), and KEGG (C01175) for spectral libraries and fragmentation patterns. Use tools like XCMS or METLIN for peak alignment and annotation .

Data Reporting Standards

- Structural Validation : Always report exact mass (<1 ppm error), retention time, and MS/MS spectra in publications. Use IUPAC nomenclature (e.g., (2S,3R,4S,5S,6R)-tetrahydro-3,4,5-trihydroxy-6-(hydroxymethyl)-2H-pyran-2-yl 3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate) to avoid ambiguity .

- Statistical Transparency : Disclose normalization methods (e.g., internal standards) and statistical tests (e.g., Tukey’s HSD for post-hoc comparisons) in stress-response studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.